6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

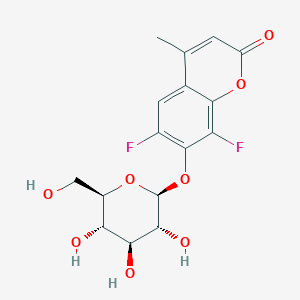

The systematic nomenclature of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside follows established International Union of Pure and Applied Chemistry conventions for complex glycosides. The official International Union of Pure and Applied Chemistry name is 6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one. This designation precisely describes the molecular structure, incorporating the stereochemical configurations of all chiral centers within the glucose moiety.

The compound is registered under Chemical Abstracts Service number 351009-26-2, providing a unique identifier for chemical database searches and regulatory documentation. Alternative names include 6,8-difluoro-4-methylumbelliferyl beta-D-glucopyranoside and 6,8-difluoro-4-methyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside. The systematic naming convention reflects the compound's dual nature as both a fluorinated coumarin derivative and a glycoside conjugate.

The International Chemical Identifier string for this compound is InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1. This identifier provides complete structural information including stereochemical assignments, enabling precise molecular identification across various chemical databases and computational platforms.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside exhibits a complex bicyclic system linked to a hexose sugar through a glycosidic bond. The compound possesses the molecular formula C16H16F2O8 with a molecular weight of 374.29 grams per mole. The structural framework consists of a chromen-2-one core bearing two fluorine substituents and a methyl group, covalently attached to a β-D-glucopyranoside unit.

The coumarin portion of the molecule features fluorine atoms positioned at carbons 6 and 8, which significantly influence the electronic properties and fluorescence characteristics of the compound. The methyl group at position 4 provides additional structural distinction from the parent umbelliferone structure. The chromen-2-one ring system maintains planarity, facilitating optimal overlap of π-orbitals essential for fluorescence emission.

The glucopyranoside moiety exhibits the characteristic β-anomeric configuration, as indicated by the stereochemical descriptors (2S,3R,4S,5S,6R) in the International Union of Pure and Applied Chemistry nomenclature. This configuration places all hydroxyl groups in equatorial positions except for the anomeric hydroxyl, which adopts an axial orientation characteristic of β-D-glucose. The glycosidic linkage occurs through the 7-position of the coumarin ring, creating a stable ether bond that resists non-enzymatic hydrolysis under physiological conditions.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic analysis of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside reveals specific conformational preferences that influence its biological activity and fluorescence properties. According to structural data, the compound exhibits restricted conformational flexibility due to the rigid coumarin backbone and the chair conformation adopted by the glucopyranoside ring. The three-dimensional structure demonstrates that conformer generation is challenging due to multiple undefined stereo centers, necessitating careful stereochemical assignment during structural determination.

The coumarin moiety maintains a planar configuration essential for optimal fluorescence emission, while the glucose unit adopts the thermodynamically favored 4C1 chair conformation. The dihedral angle between the coumarin plane and the glucose ring influences the overall molecular geometry and affects intermolecular interactions. The presence of fluorine atoms at positions 6 and 8 introduces unique electrostatic properties that stabilize specific conformational states through intramolecular interactions.

Computational modeling studies indicate that the molecule exhibits limited rotational freedom around the glycosidic bond, with preferred conformations determined by steric interactions between the coumarin and glucose portions. The hydroxyl groups on the glucose ring participate in extensive hydrogen bonding networks, both intramolecularly and with solvent molecules, contributing to the compound's solubility characteristics and crystal packing arrangements.

The fluorine substituents significantly impact the electron density distribution throughout the molecule, creating distinctive electrostatic surface potentials that influence molecular recognition events. These electronic effects extend beyond the immediate vicinity of the fluorine atoms, modulating the reactivity of the glycosidic bond toward enzymatic cleavage and affecting the spectroscopic properties of the compound.

Comparative Structural Analysis with Related Fluorogenic Substrates

Comparative analysis of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside with related fluorogenic substrates reveals distinctive structural features that contribute to its superior performance in enzymatic assays. The non-fluorinated analog, 4-methylumbelliferyl β-D-glucopyranoside, shares the same glycosidic linkage and glucose configuration but lacks the fluorine substituents at positions 6 and 8. This structural difference results in altered fluorescence quantum yields and shifted excitation/emission wavelengths.

The corresponding α-anomer, 4-methylumbelliferyl α-D-glucopyranoside, differs primarily in the stereochemistry of the anomeric carbon, where the hydroxyl group adopts an equatorial rather than axial orientation. This configurational change affects the compound's interaction with specific glycosidase enzymes, demonstrating the importance of precise stereochemical control in substrate design. The α-configured compound exhibits different enzymatic specificity profiles compared to the β-anomer.

Phosphorylated derivatives such as 6,8-difluoro-4-methylumbelliferyl phosphate represent another class of related compounds that maintain the fluorinated coumarin core but substitute the glucose moiety with a phosphate group. These compounds possess the molecular formula C10H7F2O6P and serve as substrates for phosphatase enzymes rather than glycosidases. The phosphate substitution significantly alters the molecular weight (292.13 grams per mole) and charge distribution compared to the glucopyranoside derivative.

N-acetylglucosamine derivatives, including 4-methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside, incorporate an acetamido group at the 2-position of the sugar ring. These modifications create substrates specific for N-acetylglucosaminidase enzymes while maintaining the fluorogenic coumarin reporter group. The molecular formula C18H21NO8 and molecular weight of 379.4 grams per mole reflect the additional acetamido functionality.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Enzyme Specificity |

|---|---|---|---|---|

| 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside | C16H16F2O8 | 374.29 | 6,8-difluoro substitution | β-glucosidases |

| 4-Methylumbelliferyl β-D-glucopyranoside | C16H18O8 | 338.31 | No fluorine atoms | β-glucosidases |

| 4-Methylumbelliferyl α-D-glucopyranoside | C16H18O8 | 338.31 | α-anomeric configuration | α-glucosidases |

| 6,8-Difluoro-4-methylumbelliferyl phosphate | C10H7F2O6P | 292.13 | Phosphate group instead of glucose | Phosphatases |

| 4-Methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside | C18H21NO8 | 379.4 | N-acetyl group at position 2 | N-acetylglucosaminidases |

The fluorine substitution pattern in 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside provides enhanced chemical stability and altered photophysical properties compared to non-fluorinated analogs. These modifications result in improved signal-to-noise ratios in fluorescence-based assays and increased resistance to photobleaching. The electron-withdrawing nature of fluorine atoms modulates the electronic properties of the coumarin chromophore, leading to optimized excitation and emission wavelengths for biochemical applications.

属性

IUPAC Name |

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLOUZMEHMDFKY-ADPZIVFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610599 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351009-26-2 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route

The preparation of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside generally follows a glycosylation strategy where the fluorophore is coupled to a protected glucosyl donor, followed by deprotection and purification.

Starting Materials

- 6,8-Difluoro-4-methylumbelliferone: The fluorophore substrate, synthesized or commercially obtained.

- Glucosyl bromide: Typically a peracetylated β-D-glucopyranosyl bromide derivative used as the glycosyl donor.

Glycosylation Reaction

- The phenolic hydroxyl group at the 7-position of 6,8-difluoro-4-methylumbelliferone is reacted with the glucosyl bromide under basic or Lewis acid catalysis to form the glycosidic bond.

- Common catalysts include silver oxide (Ag2O) or other mild bases to promote nucleophilic substitution.

- The reaction is typically carried out in anhydrous conditions using solvents such as dichloromethane or acetone to ensure selectivity and yield.

Purification and Deprotection

- The glycosylated intermediate, often protected with acetyl groups on the sugar hydroxyls, undergoes deprotection via mild base hydrolysis (e.g., sodium methoxide in methanol).

- The final product is purified using chromatographic techniques such as silica gel column chromatography.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Research Findings on Preparation

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Glycosylation | Reaction of 6,8-difluoro-4-methylumbelliferone with glucosyl bromide in presence of Ag2O, in dichloromethane | 60-75 | Formation of β-glycosidic bond with retention of stereochemistry |

| Deprotection | Sodium methoxide in methanol, room temperature | 85-90 | Removal of acetyl protecting groups without degrading fluorophore or sugar moiety |

| Purification | Silica gel chromatography | - | Yields high purity product suitable for enzymatic assays |

| Characterization | NMR (1H, 13C), Mass Spectrometry | - | Confirms β-glycosidic linkage and fluorophore integrity |

Analytical and Characterization Methods

- NMR Spectroscopy: Confirms the presence of the β-D-glucopyranoside moiety and the fluorinated coumarin structure, with characteristic chemical shifts for the anomeric proton indicating β-configuration.

- Mass Spectrometry: Confirms molecular weight consistent with C16H16F2O8.

- Fluorescence Spectroscopy: The hydrolyzed product shows excitation at 365 nm and emission at 450 nm, confirming functional fluorogenic properties.

Additional Notes from Literature

- The synthetic approach is adapted from classical glycosylation techniques used for coumarin-based substrates, modified to incorporate fluorine atoms at positions 6 and 8 on the umbelliferone ring to enhance fluorescence sensitivity and selectivity.

- The fluorination improves the substrate's photostability and quantum yield, making it superior for enzymatic assays.

- The reaction conditions are optimized to avoid side reactions such as hydrolysis or fluorophore degradation.

- Purification and characterization protocols ensure that the final product is suitable for sensitive biological applications, including enzyme kinetics and inhibitor screening.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Fluorophore | 6,8-Difluoro-4-methylumbelliferone |

| Glycosyl Donor | Peracetylated β-D-glucopyranosyl bromide |

| Catalyst | Silver oxide (Ag2O) or mild base |

| Solvent | Dichloromethane, acetone |

| Reaction Type | Nucleophilic substitution (glycosylation) |

| Protection Strategy | Acetyl protecting groups on sugar hydroxyls |

| Deprotection | Sodium methoxide in methanol |

| Purification | Silica gel chromatography |

| Characterization | NMR, Mass Spectrometry, Fluorescence Spectroscopy |

| Fluorescence Properties | Excitation: 365 nm; Emission: 450 nm |

| Yield | Overall 50-70% depending on reaction optimization |

化学反应分析

Enzymatic Hydrolysis by β-Glucosidases

DiFMUG is primarily hydrolyzed by β-glucosidase enzymes , which cleave the β-glycosidic bond between the glucopyranoside moiety and the fluorogenic 6,8-difluoro-4-methylumbelliferone (DiFMU) group. This reaction releases the fluorescent aglycone (DiFMU), detectable at excitation/emission wavelengths of ~360 nm/450 nm .

Key characteristics of the hydrolysis reaction:

-

pH dependence : Optimal activity occurs in mildly acidic to neutral conditions (pH 5.0–7.0), making it suitable for intracellular or lysosomal enzyme assays .

-

Kinetics : The reaction follows Michaelis-Menten kinetics, with reported

values significantly higher than non-fluorinated analogs like 4-methylumbelliferyl-β-D-glucopyranoside (MUG) . -

Fluorescence output : The difluoro substitution lowers the pKa of the hydroxyl group in DiFMU (~6.5 vs. ~8.0 for MUG), enabling stronger fluorescence signals at physiological pH .

Table 1: Comparison of β-Glucosidase Substrates

| Substrate | Fluorescence Intensity (pH 7.0) | Detection Limit | Stability (25°C) |

|---|---|---|---|

| DiFMUG | High | 0.1 nM | 24 hours |

| MUG | Moderate | 1.0 nM | 12 hours |

| 6-Bromo-4-methylumbelliferyl | Low | 10 nM | 6 hours |

Comparative Advantages Over Analogues

-

Sensitivity : DiFMUG detects β-glucosidase activity at concentrations 10-fold lower than MUG .

-

Environmental tolerance : Retains stability in buffers containing detergents (e.g., 0.1% Triton X-100) or reducing agents (e.g., DTT) .

-

Versatility : Compatible with high-throughput screening formats due to its rapid signal generation .

Limitations and Mitigation Strategies

-

Non-specific hydrolysis : Trace esterase or phosphatase activity in crude extracts may cleave the aglycone. This is mitigated by adding inhibitors like sodium orthovanadate .

-

Quenching in complex matrices : Serum proteins can attenuate fluorescence. Dilution or protein precipitation methods are often required .

科学研究应用

Enzyme Assays

Fluorogenic Substrate for Glycosidases

DiFMUG acts as a substrate for β-glucosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in β-glucosides. Upon cleavage of the glycosidic bond by β-glucosidase, DiFMUG releases a fluorescent aglycone, allowing for the quantification of enzyme activity through fluorescence measurement. The intensity of the fluorescence correlates directly with the β-glucosidase activity in the sample, making it a valuable tool for enzyme kinetics studies .

Assay Characteristics

- Molecular Formula : C₁₆H₁₆F₂O₈

- Molecular Weight : Approximately 374.29 g/mol

- Fluorescence Properties : The released aglycone exhibits strong fluorescence, with excitation/emission maxima around 358/450 nm .

Applications in Plant Biology

DiFMUG is extensively used in plant biology to study carbohydrate metabolism and the breakdown of plant cell walls. It serves as a substrate to analyze the activity of β-glucosidases involved in these processes, facilitating research on plant development and stress responses .

Clinical Diagnostics

The compound has potential applications in clinical diagnostics, particularly in identifying lysosomal storage diseases such as Gaucher's disease and Pompe's disease. By measuring β-glucosidase activity using DiFMUG, researchers can diagnose these conditions through enzyme assays performed on biological samples .

High-Throughput Screening

DiFMUG is suitable for high-throughput screening of enzyme libraries derived from metagenomic sources. Its sensitivity allows for effective screening of large enzyme libraries, identifying specific glycosidase activities rapidly. This capability enhances the efficiency of discovering novel enzymes with potential industrial applications .

Research on Glycosidase Mechanisms

The compound aids in studying the mechanisms of glycosidases by providing insights into their catalytic processes. Researchers can utilize DiFMUG to explore reaction kinetics and enzyme-substrate interactions, contributing to a deeper understanding of glycosidase functions .

Case Studies

作用机制

The mechanism of action of 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside involves its enzymatic cleavage by glycosidase enzymes. The enzyme binds to the glucopyranoside moiety, catalyzing the hydrolysis of the glycosidic bond. This reaction releases 6,8-difluoro-4-methylumbelliferone, which fluoresces under UV light, allowing for the quantification of enzyme activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations, enzymatic targets, and applications of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside and related compounds:

Key Research Findings

Enzyme Specificity: The β-glucopyranoside moiety ensures specificity for β-glucosidases, distinguishing it from α-linked analogs (e.g., 4-Methylumbelliferyl-α-D-glucopyranoside), which are hydrolyzed by α-glucosidases .

Glucuronide vs. Glucopyranoside: Replacing the glucopyranoside with glucuronic acid (e.g., 6,8-Difluoro-4-methylumbelliferyl-β-D-glucuronide) shifts enzyme targeting to β-glucuronidase, a marker for bacterial contamination and tumor progression .

Clinical Utility: Chloromethyl-substituted variants (e.g., 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside) demonstrate improved cellular uptake, making them superior for in vivo lysosomal enzyme tracking .

生物活性

6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DFMUG) is a fluorogenic substrate extensively used in biochemical research, particularly for studying glycosidase enzymes. This article explores its biological activity, mechanisms of action, and applications in various fields.

DFMUG is characterized by its ability to act as a substrate for glycosidase enzymes, such as β-glucosidase and β-galactosidase. Upon hydrolysis by these enzymes, DFMUG releases a fluorescent product, 6,8-difluoro-4-methylumbelliferone, which can be quantitatively measured. This property makes DFMUG invaluable for enzyme kinetics studies and inhibitor screening.

Biochemical Pathways

The hydrolysis of DFMUG involves the cleavage of the glycosidic bond catalyzed by glycosidase enzymes. The resulting fluorescent product allows for real-time monitoring of enzyme activity through fluorescence spectroscopy. The reaction can be influenced by environmental factors such as pH and temperature, with optimal conditions typically around pH 8.0 in a phosphate buffer.

Biological Activity and Applications

DFMUG has several key applications across different fields:

- Biochemistry : Used to measure glycosidase activity in cell lysates and tissue extracts.

- Clinical Diagnostics : Assists in detecting enzyme deficiencies and monitoring enzyme replacement therapies.

- Industrial Applications : Employed in quality control processes to ensure glycosidase activity in various products.

Enzyme Kinetics Studies

In studies assessing the kinetics of glycosidases, DFMUG has been shown to provide reliable measurements of enzyme activity. For instance, research demonstrated that the half-life for the reaction of certain glycoside hydrolases with DFMUG is significantly shorter compared to other substrates, indicating its high sensitivity as a substrate for these enzymes .

Cellular Effects

DFMUG influences various cellular processes by providing insights into enzyme activity related to cellular metabolism. Its hydrolysis can affect signaling pathways and gene expression by altering levels of specific glycosides and their aglycones. This capability allows researchers to monitor metabolic states in live cells.

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Name | 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside |

| Fluorescent Product | 6,8-Difluoro-4-methylumbelliferone |

| Primary Target | Glycosidase enzymes |

| Applications | Enzyme kinetics, clinical diagnostics, industrial QC |

| Optimal pH for Activity | 8.0 (50 mM phosphate buffer) |

| Solubility | Soluble in DMSO |

常见问题

Q. How is 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside utilized as a fluorogenic substrate in enzymatic assays?

This compound acts as a fluorogenic substrate for glycosidases (e.g., β-glucosidase, α-glucosidase). Upon enzymatic hydrolysis, the β-D-glucopyranoside bond is cleaved, releasing the fluorescent aglycone 6,8-difluoro-4-methylumbelliferone. The fluorescence intensity correlates with enzyme activity and can be quantified using a fluorometer at excitation/emission wavelengths of 360–365 nm and 445–455 nm, respectively. The assay typically involves incubating the substrate with the enzyme in a buffered solution (pH 5.0–6.5), followed by fluorescence measurement after stopping the reaction with an alkaline buffer (pH 10.3) to maximize signal intensity .

Q. What are the optimal pH and temperature conditions for enzymatic assays using this substrate?

The pH optima vary by enzyme:

- β-Glucosidase : pH 5.0–5.7 for animal tissues, with post-reaction fluorescence measurement at pH 10.3 .

- α-Glucosidase : Activity is typically measured at neutral to slightly acidic pH (6.5–7.0).

Temperature optimization depends on enzyme stability; most assays are conducted at 37°C. Pre-incubation of the enzyme-substrate mixture for 5–10 minutes at the assay temperature ensures thermal equilibrium .

Q. How should fluorescence data be normalized to account for pH-dependent variations in 6,8-difluoro-4-methylumbelliferone emission?

The fluorescence intensity of the hydrolyzed product depends on pH. In acidic conditions (pH < 7), excitation occurs at 320 nm, while alkaline conditions (pH > 7) shift the excitation peak to 360 nm. To standardize measurements, terminate reactions with a glycine-NaOH buffer (pH 10.3) and measure fluorescence at 445–455 nm. Include a standard curve of free 6,8-difluoro-4-methylumbelliferone under identical conditions to convert fluorescence units to enzyme activity (nmol/min/mg protein) .

Advanced Research Questions

Q. How can modified derivatives of this substrate enhance specificity for studying glycosidase isoforms?

Introducing protective groups (e.g., benzoyl or acetyl moieties) on specific hydroxyl groups of the glucopyranoside ring can restrict enzyme access, enabling isoform-specific studies. For example, 4-Methylumbelliferyl 2-O-(2,3,4-tri-O-benzoyl-α-L-fucopyranosyl)-β-D-galactopyranoside ( ) selectively probes α-fucosidase activity by blocking non-target glycosidases. Synthesize derivatives via regioselective acylation and validate specificity using recombinant enzymes or enzyme-deficient cell lysates .

Q. How can conflicting diagnostic results (e.g., overlapping enzyme activities in GM2 gangliosidosis carriers and patients) be resolved?

In GM2 gangliosidosis diagnostics, ambiguous results arise due to residual enzyme activity in patient samples. Combine 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside with complementary substrates (e.g., 4-Methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-β-D-glucopyranoside) to differentiate Tay-Sachs disease (HexA deficiency) from Sandhoff disease (HexA + HexB deficiency). Perform heat denaturation assays to quantify HexA vs. HexB contributions and confirm results via genetic testing .

Q. What experimental design considerations are critical for kinetic studies of glycosidase inhibition?

- Substrate Saturation : Use substrate concentrations spanning 0.1–10× Km to determine Vmax and Km.

- Inhibitor Titration : Pre-incubate enzymes with inhibitors (0–100 µM) for 15 minutes before adding substrate.

- Fluorescence Quenching Controls : Include controls for potential inhibitor interference with fluorescence.

- Data Analysis : Fit data to the Michaelis-Menten equation with nonlinear regression. For competitive inhibition, plot Lineweaver-Burk curves to visualize Km/Vmax shifts .

Data Contradiction and Troubleshooting

Q. Why might enzyme activity measurements vary across studies using the same substrate?

Potential sources of variability include:

- Assay pH : Small pH deviations alter enzyme kinetics and fluorescence intensity.

- Substrate Purity : Impurities (e.g., free 6,8-difluoro-4-methylumbelliferone) inflate background fluorescence. Verify purity via HPLC and adjust baseline readings.

- Enzyme Source : Tissue-specific isoforms (e.g., lysosomal vs. cytosolic β-glucosidase) exhibit divergent kinetic properties. Use recombinant enzymes or standardized lysates for reproducibility .

Q. How to address low signal-to-noise ratios in high-throughput screening assays?

- Optimize Substrate Concentration : Use concentrations near Km to balance sensitivity and cost.

- Enhance Detection : Employ microplate readers with enhanced optical filters (e.g., 355 nm excitation/460 nm emission).

- Reduce Background : Pre-incubate substrates with heat-inactivated enzyme controls to quantify non-enzymatic hydrolysis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。